7-Bromo-4,5-dihydro-3H-benzo[e]indazole
Description
7-Bromo-4,5-dihydro-3H-benzo[e]indazole is a brominated derivative of the benzoindazole scaffold, characterized by a partially saturated cyclohexane ring fused to the indazole core (4,5-dihydro-3H configuration) and a bromine substituent at the 7-position. Indazole derivatives are renowned for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . Bromination at the 7-position likely modulates electronic properties and steric interactions, influencing reactivity and pharmacological activity.
Properties
Molecular Formula |
C11H9BrN2 |
|---|---|
Molecular Weight |
249.11 g/mol |
IUPAC Name |
7-bromo-4,5-dihydro-3H-benzo[e]indazole |
InChI |
InChI=1S/C11H9BrN2/c12-8-2-3-9-7(5-8)1-4-11-10(9)6-13-14-11/h2-3,5-6H,1,4H2,(H,13,14) |
InChI Key |
CJEPBRYXVZBAGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=NN2)C3=C1C=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4,5-dihydro-3H-benzo[e]indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-bromoaniline with hydrazine hydrate, followed by cyclization in the presence of a suitable catalyst . The reaction conditions often require elevated temperatures and inert atmospheres to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-4,5-dihydro-3H-benzo[e]indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The bromine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
7-Bromo-4,5-dihydro-3H-benzo[e]indazole has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activities make it a candidate for studying cellular processes and developing new therapeutic agents.
Medicine: Its potential anti-inflammatory, antimicrobial, and anticancer properties are of interest for drug development.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Bromo-4,5-dihydro-3H-benzo[e]indazole involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase-2 (COX-2) to exert anti-inflammatory effects .
Comparison with Similar Compounds
Key Observations:
Ring Saturation : The partially saturated cyclohexane ring in this compound may enhance metabolic stability and solubility compared to fully aromatic analogs like 5-Bromo-1H-indazole .
Halogen Position: Bromine at the 7-position (vs.
Functional Groups : The absence of additional substituents (e.g., hydroxyl or imidazole groups) simplifies synthetic routes but may reduce target selectivity compared to 3,6-Dibromo-4-hydroxy-1H-indazole or 6-Bromo-3-(imidazol-2-yl)-1H-indazole .
Biological Activity
7-Bromo-4,5-dihydro-3H-benzo[e]indazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological effects, mechanisms of action, and potential therapeutic applications based on current research findings.
Structural Overview
The molecular formula of this compound is with a molecular weight of approximately 224.08 g/mol. Its structure features a bromine atom at the 7-position and a fused indazole moiety, which contributes to its biological activity.
The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors. The compound has shown potential in:
- Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications in conditions like cancer and inflammation.
- Cell Cycle Regulation : Preliminary studies indicate that it may affect cell cycle progression by modulating cyclin-dependent kinases (CDKs), which are crucial for cell division.
Biological Activity Overview
| Biological Activity | Description |
|---|---|
| Enzyme Inhibition | Modulates activity of enzymes involved in metabolic pathways. |
| Apoptosis Induction | Induces apoptosis in various cancer cell lines with significant potency. |
| Anti-inflammatory Effects | Exhibits anti-inflammatory properties through inhibition of pro-inflammatory cytokines. |
| Neuroprotective Properties | Preliminary evidence suggests potential neuroprotective effects. |
| Antimicrobial Activity | Demonstrated antibacterial effects against various pathogens. |
Case Studies and Research Findings
- Inhibition Studies : Research indicates that derivatives of this compound exhibit significant inhibition of CDKs. For instance, a study found that certain derivatives could inhibit CDK2 with an IC50 value in the low micromolar range, highlighting their potential as anticancer agents .
- Apoptosis Induction : In vitro assays have shown that this compound can induce apoptosis in human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The concentration required to achieve a five-fold increase in apoptotic signaling was notably effective, indicating its potential as a therapeutic agent .
- Anti-inflammatory Activity : A study investigating the anti-inflammatory properties revealed that the compound significantly inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-1β in a dose-dependent manner. This suggests its utility in treating inflammatory diseases .
- Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties against various bacteria, showing promising results with significant zones of inhibition against both Gram-positive and Gram-negative bacteria .
Pharmacokinetics
Pharmacokinetic studies have demonstrated favorable absorption characteristics for this compound, including:
- High Solubility : The compound exhibits high solubility in aqueous solutions, enhancing its bioavailability.
- Permeability : Assays using Caco-2 cells indicate good permeability across intestinal membranes, which is crucial for oral drug formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
